molecular formula C9H14ClNS B13218227 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

Cat. No.: B13218227
M. Wt: 203.73 g/mol
InChI Key: QVWRIXRJOGJEOS-UHFFFAOYSA-N
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Description

2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro-substituted dimethylpropyl group and a methyl group attached to the thiazole ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole typically involves the reaction of 3-chloro-2,2-dimethylpropanoic acid with thioamides under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of thiazole derivatives with different substituents.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

Scientific Research Applications

2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thiazole ring can engage in various interactions with biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-2,2-dimethylpropyl)-5-methyloxolane
  • 3-Chloro-2,2-dimethylpropanoic acid
  • 3-Chloro-2,2-dimethyl-1-propanol

Uniqueness

2-(3-Chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern and the presence of both a chloro group and a thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

2-(3-chloro-2,2-dimethylpropyl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C9H14ClNS/c1-7-5-12-8(11-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

QVWRIXRJOGJEOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CC(C)(C)CCl

Origin of Product

United States

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